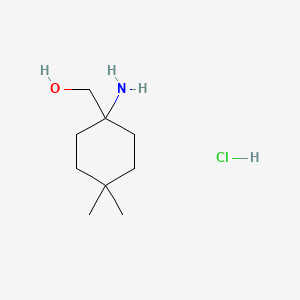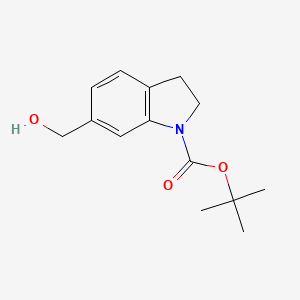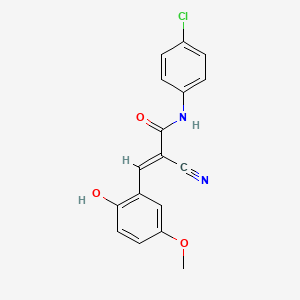
5-(Propan-2-yl)pyridine-3-carbaldehydehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Propan-2-yl)pyridine-3-carbaldehydehydrochloride, also known as 5-isopropylnicotinaldehyde hydrochloride, is a versatile chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . This compound is widely used in scientific research, particularly in organic synthesis and pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)pyridine-3-carbaldehydehydrochloride typically involves the reaction of 5-isopropylnicotinaldehyde with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield . The compound is usually obtained as a powder and stored at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure consistent quality and high efficiency. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Propan-2-yl)pyridine-3-carbaldehydehydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Propan-2-yl)pyridine-3-carbaldehydehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Propan-2-yl)pyridine-3-carbaldehydehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Propan-2-yl)pyridine-3-carboxylic acid
- 5-(Propan-2-yl)pyridine-3-methanol
- 5-(Propan-2-yl)pyridine-3-nitrile
Uniqueness
5-(Propan-2-yl)pyridine-3-carbaldehydehydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility and wide range of applications make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C9H12ClNO |
|---|---|
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
5-propan-2-ylpyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-7(2)9-3-8(6-11)4-10-5-9;/h3-7H,1-2H3;1H |
InChI-Schlüssel |
ROKFAYOOUHWDRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN=CC(=C1)C=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate](/img/structure/B13552922.png)
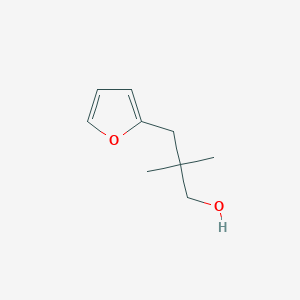
![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride](/img/structure/B13552924.png)
![4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide](/img/structure/B13552933.png)
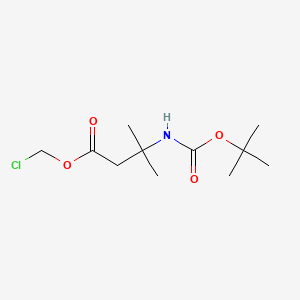
![[2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552948.png)

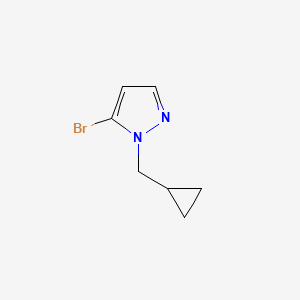
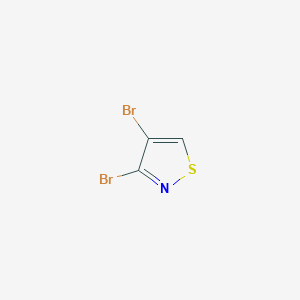
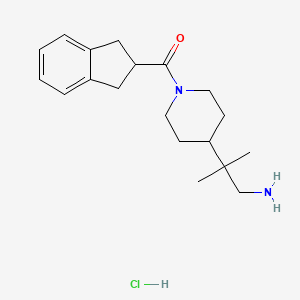
![1-Oxaspiro[5.5]undecan-4-aminehydrochloride](/img/structure/B13552990.png)
